

In-Depth Technical Guide: M1001 (CAS Number 874590-32-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

M1001 (CAS 874590-32-6) is a small molecule that functions as a weak agonist of Hypoxia-Inducible Factor- 2α (HIF- 2α). It directly binds to the Per-ARNT-Sim (PAS-B) domain of the HIF- 2α subunit, enhancing the stability of the HIF- 2α /ARNT heterodimer. This stabilization leads to an increase in the transcription of HIF- 2α target genes. This technical guide provides a comprehensive overview of **M1001**, including its chemical properties, mechanism of action, and detailed protocols for key in vitro experiments.

Chemical and Physical Properties

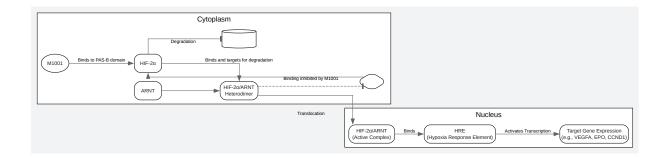
M1001 is a benzisothiazole derivative with the following properties:

Value	Reference
874590-32-6	[1]
C17H17N3O2S	[1]
327.4 g/mol	[1]
Solid	N/A
Soluble in DMSO	[2]
	874590-32-6 C ₁₇ H ₁₇ N ₃ O ₂ S 327.4 g/mol Solid



Mechanism of Action

M1001 acts as a molecular "glue," stabilizing the interaction between HIF-2 α and its binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). Under normoxic conditions, HIF-2 α is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein. **M1001** binds to a pocket within the PAS-B domain of HIF-2 α , inducing a conformational change that strengthens the HIF-2 α /ARNT heterodimer. This stabilization prevents the binding of VHL, leading to the accumulation of the active HIF-2 α /ARNT transcription factor complex. This complex then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their expression.



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Caption: M1001 signaling pathway. (Within 100 characters)

Quantitative Data

The following table summarizes the key quantitative data for **M1001**.



Parameter	Value	Cell Line	Reference
Binding Affinity (Kd) to HIF-2α PAS-B	667 nM	N/A	[2]
Effective Concentration for Gene Expression	10 μΜ	786-O	[2]

Experimental Protocols In Vitro HIF-2α Target Gene Expression Analysis

This protocol describes the methodology to quantify the effect of **M1001** on the expression of HIF-2 α target genes in the 786-O renal cell carcinoma cell line, which constitutively expresses high levels of HIF-2 α due to a VHL mutation.

Experimental Workflow:



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Caption: Workflow for HIF-2α target gene expression analysis. (Within 100 characters)

Methodology:

- Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 10 μM M1001 (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
- Incubation: Incubate the cells for 24 hours.



- RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR (qPCR): Perform qPCR using a suitable qPCR master mix and primers for HIF-2α target genes (e.g., VEGFA, EPO, CCND1) and a housekeeping gene (e.g., GAPDH) for normalization. A typical qPCR program consists of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
- Data Analysis: Calculate the relative gene expression (fold change) using the $\Delta\Delta$ Ct method.

Co-Immunoprecipitation (Co-IP) for HIF-2 α and VHL Interaction

This protocol details the procedure to assess the effect of **M1001** on the interaction between HIF-2 α and VHL in HEK293T cells.

Experimental Workflow:



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Caption: Workflow for Co-Immunoprecipitation of HIF-2α and VHL. (Within 100 characters)

Methodology:

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Co-transfect cells with expression plasmids for epitopetagged HIF-2α (e.g., FLAG-HIF-2α) and VHL (e.g., HA-VHL) using a suitable transfection reagent.



- Treatment: After 24 hours of transfection, treat the cells with **M1001** at the desired concentration or DMSO as a control for an additional 24 hours.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
- Immunoprecipitation: Incubate the cell lysates with an antibody against the epitope tag of the "bait" protein (e.g., anti-FLAG antibody for FLAG-HIF-2α) overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours.
- Washing: Pellet the beads using a magnetic stand and wash them three to five times with lysis buffer to remove non-specific binding proteins.
- Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the epitope tags of both the "bait" (e.g., anti-FLAG) and "prey" (e.g., anti-HA) proteins to detect the interaction. A reduced amount of coprecipitated VHL in the M1001-treated sample compared to the control indicates that M1001 disrupts the HIF-2α-VHL interaction.[3]

Conclusion

M1001 serves as a valuable research tool for studying the HIF-2 α signaling pathway. Its ability to act as a weak agonist allows for the controlled activation of HIF-2 α -mediated gene expression. The detailed protocols provided in this guide will enable researchers to effectively utilize **M1001** in their investigations into the roles of HIF-2 α in various physiological and pathological processes.

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References



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